molecular formula C12H11ClN4O2S B11627068 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11627068
M. Wt: 310.76 g/mol
InChI Key: RPEGAZQWMJTXNV-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a sulfur atom, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Introduction of the Sulfur Atom: The sulfur atom is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated pyrimidine derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through an amide bond formation, typically using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes such as dihydrofolate reductase (DHFR) or other key enzymes involved in cellular processes.

    Pathways Involved: The compound can interfere with nucleotide synthesis, leading to inhibition of DNA replication and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known DHFR inhibitor used in cancer therapy.

    Pemetrexed: Another antifolate drug used in the treatment of cancer.

    Sulfonamides: A class of antibiotics that also contain a sulfonamide group.

Uniqueness

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H11ClN4O2S

Molecular Weight

310.76 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C12H11ClN4O2S/c13-7-1-3-8(4-2-7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18)

InChI Key

RPEGAZQWMJTXNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)Cl

Origin of Product

United States

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